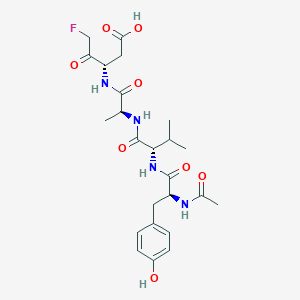
Ac-YVAD-FMK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YVAD-FMK involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. The final product is then cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, increasing efficiency and yield. The final product undergoes rigorous purification and quality control to ensure its purity and potency .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-YVAD-FMK primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group can react with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO) as a solvent and various nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the peptide .
Major Products
The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative, while reaction with a thiol can produce a thioether derivative .
Wissenschaftliche Forschungsanwendungen
Ac-YVAD-FMK has a wide range of applications in scientific research:
Wirkmechanismus
Ac-YVAD-FMK exerts its effects by irreversibly binding to the active site of caspase-1, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, reducing inflammation and cell death . The molecular targets of this compound include the cysteine residue in the active site of caspase-1, which forms a covalent bond with the fluoromethylketone group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Ac-YVAD-FMK is unique in its high selectivity for caspase-1, making it a valuable tool for studying the specific role of this protease in various biological processes. Unlike other caspase inhibitors, this compound does not significantly inhibit other caspases, reducing the likelihood of off-target effects .
Eigenschaften
Molekularformel |
C24H33FN4O8 |
|---|---|
Molekulargewicht |
524.5 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C24H33FN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 |
InChI-Schlüssel |
YEUFRYDFUGIZNM-DGJUNBOTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
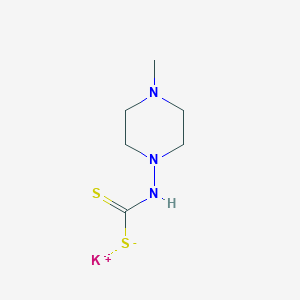
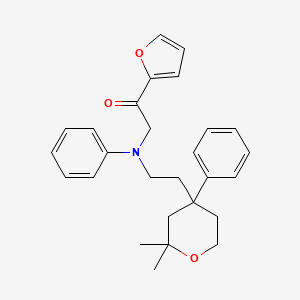
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)
![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)
![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)

![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)
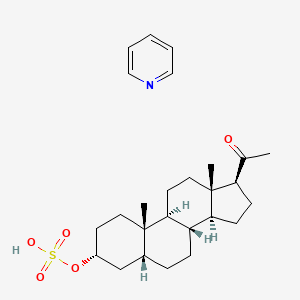
![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
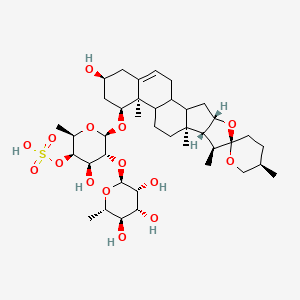
![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

